Methyl 3-[4-(3-hydroxypropoxy)phenyl]propanoate
Overview
Description
Methyl 3-[4-(3-hydroxypropoxy)phenyl]propanoate is an organic compound with a complex structure that includes a hydroxypropoxy group attached to a phenyl ring, which is further connected to a propionic acid methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[4-(3-hydroxypropoxy)phenyl]propanoate typically involves the esterification of 3-[4-(3-Hydroxypropoxy)-phenyl]-propionic acid. One common method includes the reaction of the acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[4-(3-hydroxypropoxy)phenyl]propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxypropoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the ester group.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
Methyl 3-[4-(3-hydroxypropoxy)phenyl]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[4-(3-hydroxypropoxy)phenyl]propanoate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenyl)propionic acid: A similar compound with a hydroxy group instead of a hydroxypropoxy group.
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Contains an additional methoxy group on the phenyl ring.
Uniqueness
Methyl 3-[4-(3-hydroxypropoxy)phenyl]propanoate is unique due to the presence of the hydroxypropoxy group, which can impart different chemical and biological properties compared to its analogs. This structural difference can affect its reactivity, solubility, and interaction with biological targets .
Properties
IUPAC Name |
methyl 3-[4-(3-hydroxypropoxy)phenyl]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-16-13(15)8-5-11-3-6-12(7-4-11)17-10-2-9-14/h3-4,6-7,14H,2,5,8-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QICCFALMWPWHKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=C(C=C1)OCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301191564 | |
Record name | Benzenepropanoic acid, 4-(3-hydroxypropoxy)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301191564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1393448-28-6 | |
Record name | Benzenepropanoic acid, 4-(3-hydroxypropoxy)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1393448-28-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenepropanoic acid, 4-(3-hydroxypropoxy)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301191564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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